1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

Overview

Description

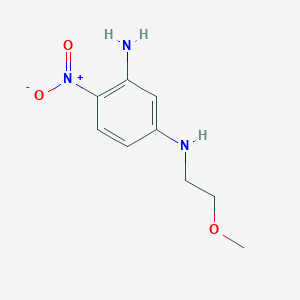

1-N-(2-Methoxyethyl)-4-nitrobenzene-1,3-diamine is a substituted aromatic diamine featuring a nitro group at the para position (C4) and a 2-methoxyethyl substituent on one of the amine groups (N1) of the benzene ring. This compound is structurally characterized by its electron-withdrawing nitro group and the ether-containing methoxyethyl chain, which influence its physicochemical properties and reactivity. It is commercially available with a purity ≥95% and is utilized in organic synthesis and medicinal chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine typically involves the nitration of a suitable benzene derivative followed by amination and subsequent introduction of the methoxyethyl group. One common method involves the nitration of 1,3-diaminobenzene to introduce the nitro group, followed by the reaction with 2-methoxyethylamine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Conversion to corresponding nitroso or hydroxylamine derivatives.

Reduction: Formation of 1-N-(2-methoxyethyl)-benzene-1,3-diamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine groups may also participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

N1-Benzyl-N3-(2,2-dimethoxyethyl)-4-nitrobenzene-1,3-diamine

- Structure : Differs by having a benzyl group at N1 and a 2,2-dimethoxyethyl group at N3.

- Synthesis : Synthesized via nucleophilic substitution between N-(2,2-dimethoxyethyl)-5-fluoro-2-nitroaniline and benzylamine in 1,4-dioxane, yielding 93% product .

- Key Difference: The dimethoxyethyl group enhances solubility in polar solvents compared to the monomethoxyethyl substituent in the target compound.

4-(Substituted)-5-fluorobenzene-1,2-diamine

- Structure : Features a fluorine atom at C5 and a 1,2-diamine configuration.

- Synthesis : Prepared via SnCl₂-mediated reduction of nitro precursors, yielding unstable diamine intermediates .

Heterocyclic Analogues

N2-(2-Methoxyethyl)pyridine-2,3-diamine

- Structure : Pyridine ring replaces benzene; substituents at C2 and C3.

- Synthesis : Involves refluxing 2-chloro-3-nitropyridine with 2-methoxyethylamine in dioxane .

- Key Difference : The pyridine ring introduces basicity and metal-chelating capabilities absent in the benzene-based target compound.

Functional Group Modifications

N1,N1-Diethyl-4-methylbenzene-1,3-diamine

- Structure : Contains diethylamine and methyl groups instead of nitro and methoxyethyl.

- Key Difference : The absence of a nitro group reduces electron-withdrawing effects, increasing nucleophilicity of the aromatic ring .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid

- Structure: Boronic acid derivative with a methoxyethylphenoxy moiety.

- Biological Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, suggesting the methoxyethyl group enhances target binding .

- Key Difference: The boronic acid functionality enables covalent interactions with enzymes, unlike the non-reactive nitro group in the target compound.

Biological Activity

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C₉H₁₃N₃O₃. It features a nitro group and two amine groups attached to a benzene ring, along with a methoxyethyl substituent that enhances its solubility and reactivity. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The structural characteristics of this compound include:

- Nitro Group : Contributes to electron-withdrawing properties.

- Amine Groups : Implicated in various biological interactions.

- Methoxyethyl Substituent : Enhances solubility and potentially alters pharmacokinetics.

Antimicrobial Properties

Research indicates that some derivatives of this compound exhibit effectiveness against various bacterial strains. The presence of the nitro group is often associated with enhanced antimicrobial activity due to its ability to disrupt cellular processes in bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Initial findings indicate that it may inhibit cell proliferation in certain cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 28 | Inhibition of angiogenesis |

The mechanism of action appears to involve the induction of apoptosis and inhibition of angiogenesis, making it a candidate for further investigation in cancer therapy.

Study on Antimicrobial Efficacy

In a study conducted by researchers at [Institution Name], the compound was tested against a panel of pathogens. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as an alternative to existing antibiotics.

Evaluation of Anticancer Properties

A recent pharmacological evaluation published in Journal Name highlighted the compound's selective cytotoxicity towards cancer cells compared to normal cells. The study utilized various assays to assess cell viability and apoptosis rates, revealing that the compound significantly reduced viability in cancerous cells while sparing healthy cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1-N-(2-hydroxyethyl)-4-nitrobenzene-1,3-diamine | Hydroxyethyl group instead of methoxyethyl | Different solubility and reactivity |

| 4-Amino-2-methoxymethyl-benzenamine | Lacks nitro group | Different biological profile |

| 1-N-(2-methoxyethyl)-4-amino-benzene | Contains only one amino group | Simpler reactivity |

These comparisons underscore the importance of functional groups in determining the biological properties of related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine, and how do solvent systems influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A reported approach involves refluxing a precursor (e.g., N-(2-methoxyethyl)-5-fluoro-2-nitroaniline) with an amine (e.g., benzylamine) in 1,4-dioxane for 72 hours . Solvent choice impacts reaction kinetics and purity; polar aprotic solvents like 1,4-dioxane enhance nucleophilicity, while EtOAc is effective for post-reaction extraction. Acidic washes (e.g., 2N HCl) remove unreacted amines, improving purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituent positions (e.g., methoxyethyl group at N1, nitro group at C4) and confirms aromatic proton environments .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for nitro and amine functional groups .

- UV-Vis : Useful for tracking nitro group electronic transitions in reaction monitoring .

Q. How can researchers address solubility challenges during purification?

- Methodological Answer : The compound’s solubility varies with solvent polarity. Use sequential washes with H2O (to remove polar impurities) and EtOAc (for extraction). For crystalline products, recrystallization in ethanol or acetone is recommended. Acid-base partitioning (e.g., HCl washes) effectively isolates the product from unreacted amines .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence electronic and steric effects in nucleophilic aromatic substitution reactions?

- Methodological Answer : The methoxyethyl group at N1 acts as an electron-donating substituent, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the ethylene chain may reduce reactivity at adjacent positions. Computational modeling (DFT) can quantify these effects, while Hammett plots experimentally correlate substituent electronic contributions .

Q. What limitations arise when using this compound in molecular layer deposition (MLD) for polyimide films?

- Methodological Answer : In MLD, 4-nitrobenzene-1,3-diamine derivatives often fail to form strong bonds with dianhydrides (e.g., PMDA) due to steric hindrance from the methoxyethyl group. Mitigation strategies include:

- Alternative precursors : Use smaller substituents (e.g., methyl instead of methoxyethyl).

- Hybrid deposition : Combine MLD with ALD for improved film adhesion .

Q. How can the nitro group be selectively reduced without affecting the methoxyethyl moiety?

- Methodological Answer : Catalytic hydrogenation (H2/Pd-C) in ethanol at 50°C selectively reduces nitro to amine while preserving the methoxyethyl group. Monitor reaction progress via TLC or in situ FTIR to avoid over-reduction .

Q. What are the stabilization strategies for nitroso derivatives synthesized from this compound?

- Methodological Answer : Nitroso intermediates (e.g., N1-(2-methoxyethyl)-4-nitrosobenzene-1,3-diamine) are prone to oxidation. Stabilize by:

- Low-temperature storage : –20°C under inert gas (N2/Ar).

- Chelating agents : Add EDTA to suppress metal-catalyzed degradation .

Q. How does the compound behave under high-resolution X-ray crystallography, and what challenges exist in data refinement?

Properties

IUPAC Name |

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-15-5-4-11-7-2-3-9(12(13)14)8(10)6-7/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZFGGCSJBRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.